(1S)-1-cyclobutylethan-1-ol chemical properties
(1S)-1-cyclobutylethan-1-ol chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of (1S)-1-cyclobutylethan-1-ol
Foreword
(1S)-1-cyclobutylethan-1-ol is a chiral secondary alcohol that has garnered attention as a valuable synthetic intermediate in the fields of organic synthesis and medicinal chemistry. Its structure, which incorporates both a stereogenic center and a strained cyclobutane ring, makes it a compelling building block for creating complex, three-dimensional molecules. The cyclobutane moiety is increasingly recognized in drug design as a metabolically robust bioisostere and a rigid scaffold capable of orienting pharmacophoric elements in a precise manner.[1] This guide provides a comprehensive overview of the chemical properties, stereoselective synthesis, and analytical considerations for (1S)-1-cyclobutylethan-1-ol, tailored for researchers and professionals in drug development.
Physicochemical and Chiroptical Properties
The fundamental properties of (1S)-1-cyclobutylethan-1-ol define its behavior in chemical systems. While some experimental data is sparse, key properties can be tabulated based on data for the racemic mixture and established chemical principles.
| Property | Value / Description | Source / Method |
| Molecular Formula | C₆H₁₂O | [2] |
| Molecular Weight | 100.16 g/mol | [2] |
| CAS Number | 1563594-44-4 | [1] |
| Appearance | Expected to be a colorless liquid | - |
| Boiling Point | 144.5 °C (for racemate) | [3] |
| Density | ~1.0 g/cm³ (for racemate) | [3] |
| Specific Rotation ([α]D) | Data not available in literature. The value would be equal in magnitude but opposite in sign to its (1R)-enantiomer. It must be determined experimentally via polarimetry. | [4][5] |
| LogP | 1.09 (Calculated for racemate) | [3] |
Note: The lack of a published specific rotation value underscores the niche character of this specific enantiomer. For any synthetic endeavor, experimental determination of this value is a critical step for characterization and establishing enantiomeric purity.
Spectroscopic Analysis
Structural elucidation relies on standard spectroscopic techniques. Below are the expected spectral data based on the known structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary method for structural confirmation. The expected chemical shifts in CDCl₃ are detailed below.
Expected ¹H NMR (CDCl₃, 400-500 MHz) Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~3.5-3.7 | Quintet or dq | 1H | H -C-OH | The proton on the stereocenter, coupled to the methyl group and the methine proton on the cyclobutane ring. |
| ~2.4-2.6 | Quintet | 1H | CH -cyclobutyl | The single proton on the cyclobutane ring attached to the stereocenter. |
| ~1.7-2.1 | Multiplet | 4H | CH₂ (x2) | The two methylene groups on the cyclobutane ring adjacent to the substituted carbon. |
| ~1.5-1.7 | Multiplet | 2H | CH₂ | The single methylene group on the cyclobutane ring opposite the substituted carbon. |
| ~1.1-1.2 | Doublet | 3H | CH₃ | The methyl group protons, coupled to the proton on the stereocenter. |
| Variable (~1.5-3.0) | Broad Singlet | 1H | OH | The hydroxyl proton; its shift is concentration and solvent dependent. |
Expected ¹³C NMR (CDCl₃, 100-125 MHz) Data:
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~73-75 | C -OH |
| ~45-47 | C H-cyclobutyl |
| ~25-27 | C H₂ (x2) |
| ~22-24 | C H₃ |
| ~18-20 | C H₂ |
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the O-H and C-O stretching frequencies of the alcohol.
| Frequency (cm⁻¹) | Description of Vibration |
|---|---|
| ~3350 (broad) | O-H stretch (hydrogen-bonded) |
| ~2950-2850 | C-H stretch (aliphatic) |
| ~1100 (strong) | C-O stretch (secondary alcohol) |
Enantioselective Synthesis: A Core Workflow
The most reliable and widely adopted method for producing enantiomerically pure (1S)-1-cyclobutylethan-1-ol is the asymmetric reduction of its prochiral precursor, 1-cyclobutylethan-1-one (also known as cyclobutyl methyl ketone). Asymmetric transfer hydrogenation, particularly using Noyori-type catalysts, represents the state-of-the-art for this transformation due to its high efficiency, excellent enantioselectivity, and operational simplicity.[6][7]
The causality behind this choice lies in the catalyst's mechanism. A chiral ligand, typically a tosylated diamine, coordinates to a ruthenium center. This complex facilitates the transfer of hydrogen from a donor (like 2-propanol or a formic acid/triethylamine mixture) to the ketone in a stereochemically controlled manner, favoring one of the two enantiotopic faces of the carbonyl group.[3][6]
Caption: Workflow for Enantioselective Synthesis.
Representative Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol is a representative example based on established Noyori-type asymmetric transfer hydrogenation procedures. Researchers should optimize conditions for their specific setup.
-
Inert Atmosphere: To a dry Schlenk flask under an argon or nitrogen atmosphere, add 1-cyclobutylethan-1-one (1.0 eq).
-
Solvent and Hydrogen Source: Add a 5:2 mixture of formic acid and triethylamine (which acts as both solvent and hydrogen source). The solution should be degassed prior to use.
-
Catalyst Addition: Add the chiral ruthenium catalyst, for instance, RuCl (0.005-0.01 eq). The choice of the (S,S)-ligand is critical for obtaining the (S)-alcohol.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 25-40 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure (1S)-1-cyclobutylethan-1-ol.
-
Characterization: Confirm the structure by NMR and IR. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Stereochemical Integrity and Analysis
Ensuring the enantiopurity of the final product is paramount, especially in a drug development context.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess of (1S)-1-cyclobutylethan-1-ol. The principle involves passing a solution of the compound through a column containing a chiral stationary phase (CSP). The two enantiomers interact diastereomerically with the CSP, leading to different retention times and thus, separation.
Typical HPLC Method Parameters:
-
Column: A polysaccharide-based column (e.g., Chiralcel® OD-H or Chiralpak® AD-H) is often effective for separating chiral alcohols.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point.
-
Flow Rate: ~1.0 mL/min.
-
Detection: UV detection at a low wavelength (~210 nm) is suitable as the molecule lacks a strong chromophore.
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A₁ and A₂) using the formula: % ee = |(A₁ - A₂) / (A₁ + A₂)| * 100.
Key Chemical Transformations
The hydroxyl group of (1S)-1-cyclobutylethan-1-ol serves as a versatile functional handle for subsequent synthetic manipulations.
-
Oxidation: The secondary alcohol can be cleanly oxidized back to the parent ketone, 1-cyclobutylethan-1-one, using standard reagents like pyridinium chlorochromate (PCC) or Swern oxidation conditions. This transformation is useful if the alcohol needs to be temporarily protected or if the ketone itself is a desired intermediate.
-
Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) to allow for nucleophilic substitution reactions (Sₙ2), typically proceeding with inversion of configuration to yield (1R)-substituted products.
-
Esterification: Reaction with an acyl chloride or carboxylic acid (under Fischer esterification conditions) yields the corresponding ester, which can be a key step in building more complex molecular architectures.
Applications in Drug Development
The structural features of (1S)-1-cyclobutylethan-1-ol make it a valuable building block for pharmaceutical candidates.
-
Rigid Scaffold: The cyclobutane ring provides a conformationally restricted scaffold. This rigidity can reduce the entropic penalty upon binding to a biological target, potentially increasing binding affinity.
-
Metabolic Stability: The four-membered ring is generally more resistant to metabolic degradation (e.g., by cytochrome P450 enzymes) compared to more flexible alkyl chains or other cyclic systems.
-
Vectorial Orientation: The defined stereocenter allows for the precise spatial orientation of substituents, which is critical for optimizing interactions within a protein's binding pocket. Its use has been noted in the synthesis of kinase inhibitors where precise substituent geometry is essential for activity.[1]
Safety and Handling
Based on the data for the racemic mixture, 1-cyclobutylethanol is a flammable liquid and vapor that causes skin and serious eye irritation and may cause respiratory irritation.[4]
-
GHS Hazard Statements: H226, H315, H319, H335[4]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.
Conclusion
(1S)-1-cyclobutylethan-1-ol is a potent chiral building block whose value is derived from its unique combination of a stereogenic center and a strained carbocyclic ring. While detailed characterization data for this specific enantiomer is not widely published, its synthesis via well-established asymmetric reduction methodologies is straightforward. Its utility as a synthetic intermediate, particularly for constructing metabolically stable and conformationally constrained drug candidates, ensures its continued relevance for researchers and scientists in the field of drug discovery and development.
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